Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride
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Overview
Description
Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride is a chiral amino acid derivative It is characterized by the presence of a mesityl group, which is a substituted benzene ring with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The mesityl group can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride involves its interaction with specific molecular targets. The mesityl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a mesityl group.
Methyl (S)-2-amino-3-(4-methylphenyl)propanoate hydrochloride: Contains a 4-methylphenyl group instead of a mesityl group.
Uniqueness
Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
1965314-56-0 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4;/h5-6,12H,7,14H2,1-4H3;1H/t12-;/m0./s1 |
InChI Key |
OZLLHKFBVNSMKI-YDALLXLXSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)OC)N)C.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)OC)N)C.Cl |
Origin of Product |
United States |
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